4-Chloro-1H-indole-7-carbonitrile
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Overview
Description
4-Chloro-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .
Scientific Research Applications
4-Chloro-1H-indole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indole-7-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
4-Chloroindole: Lacks the cyano group present in 4-Chloro-1H-indole-7-carbonitrile.
7-Cyanoindole: Lacks the chloro group present in this compound.
Uniqueness: The presence of both chloro and cyano groups in this compound makes it unique compared to other indole derivatives. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5ClN2 |
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Molecular Weight |
176.60 g/mol |
IUPAC Name |
4-chloro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H |
InChI Key |
PTXKKMFCNQJFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C#N)Cl |
Origin of Product |
United States |
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